1-Chloro-4-(chloromethyl)-2-methylbenzene
CAS No.: 92304-76-2
Cat. No.: VC5115304
Molecular Formula: C8H8Cl2
Molecular Weight: 175.05
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92304-76-2 |
---|---|
Molecular Formula | C8H8Cl2 |
Molecular Weight | 175.05 |
IUPAC Name | 1-chloro-4-(chloromethyl)-2-methylbenzene |
Standard InChI | InChI=1S/C8H8Cl2/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 |
Standard InChI Key | BNINSXCMJBCDPZ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)CCl)Cl |
Introduction
Chemical and Structural Properties
Molecular Characteristics
1-Chloro-4-(chloromethyl)-2-methylbenzene belongs to the class of halogenated toluenes. Its IUPAC name, 1-chloro-4-(chloromethyl)-2-methylbenzene, reflects the substitution pattern on the aromatic ring. The compound’s structure is defined by the following features:
-
Chlorine atom at the 1-position, contributing to electron-withdrawing effects.
-
Chloromethyl group (-CHCl) at the 4-position, a reactive site for nucleophilic substitution.
-
Methyl group (-CH) at the 2-position, providing steric and electronic modulation .
The molecular geometry was confirmed via 2D and 3D structural models in PubChem, highlighting planar aromaticity with bond angles consistent with sp hybridization .
Table 1: Key Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 175.06 g/mol | |
Boiling Point | Estimated 220–240°C* | |
Solubility | Organic solvents (e.g., DCM) | |
Density | ~1.3 g/cm* | |
*Estimated based on structural analogs . |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1-chloro-4-(chloromethyl)-2-methylbenzene typically involves chlorination or chloromethylation reactions. Two primary methods are theorized based on analogous compounds:
-
Chloromethylation of 4-Chloro-2-methyltoluene
-
Chlorination of 4-Chloro-2-methylbenzyl Alcohol
Table 2: Comparative Analysis of Synthetic Methods
Method | Advantages | Limitations |
---|---|---|
Chloromethylation | High regioselectivity | Requires harsh acids |
Alcohol Chlorination | High yield, simple conditions | Byproduct generation (SO) |
Applications in Industrial and Research Contexts
Pharmaceutical Intermediates
The compound’s chloromethyl group serves as a versatile handle for further functionalization. Key applications include:
-
Anticancer Agents: Analogous chlorinated aromatics are precursors in kinase inhibitor synthesis .
-
Agrochemicals: Intermediate in herbicides and pesticides, leveraging chlorine’s bioactivity .
Organic Synthesis
1-Chloro-4-(chloromethyl)-2-methylbenzene participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to form biaryl structures. Its reactivity profile enables:
-
Nucleophilic Substitution: Replacement of -CHCl with amines or thiols.
-
Electrophilic Aromatic Substitution: Further halogenation or nitration at activated positions .
Exposure Route | First Aid Measures | Preventive Measures |
---|---|---|
Skin Contact | Wash with soap/water; seek medical attention | Wear nitrile gloves |
Inhalation | Move to fresh air; administer oxygen | Use fume hoods |
Eye Contact | Flush with water for 15 minutes | Safety goggles required |
Recent Advances and Future Directions
Despite its utility, limited peer-reviewed studies directly investigate 1-chloro-4-(chloromethyl)-2-methylbenzene. Recent trends suggest potential in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume